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Compound of Interest

Compound Name: 2-(1H-Imidazol-1-yl)ethanol

Cat. No.: B157881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of prominent

agrochemicals utilizing 2-(1H-Imidazol-1-yl)ethanol and its derivatives as key intermediates.

The focus is on the widely used imidazole fungicides, prochloraz and imazalil.

Introduction
2-(1H-Imidazol-1-yl)ethanol serves as a crucial building block in the synthesis of a variety of

imidazole-based antifungal agents. Its structural features, particularly the reactive hydroxyl

group and the imidazole ring, allow for diverse chemical modifications, leading to the creation

of potent agrochemicals. These compounds primarily function by inhibiting the biosynthesis of

ergosterol, an essential component of fungal cell membranes. This document outlines the

synthetic pathways and detailed experimental procedures for the preparation of prochloraz and

imazalil, two significant fungicides in modern agriculture.

Synthesis of Prochloraz
Prochloraz, chemically known as N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]imidazole-1-

carboxamide, is a broad-spectrum fungicide. Its synthesis is a multi-step process starting from

2,4,6-trichlorophenol.
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Caption: Synthetic route to Prochloraz.

Experimental Protocol for Prochloraz Synthesis
Step 1: Synthesis of 1-Bromo-2-(2,4,6-trichlorophenoxy)ethane

In a reaction vessel, combine 2,4,6-trichlorophenol with an excess of 1,2-dibromoethane and

an aqueous solution of sodium hydroxide.

Heat the mixture under reflux for several hours.

After the reaction is complete, cool the mixture and separate the organic layer.

Wash the organic layer with water and then remove the excess 1,2-dibromoethane by

distillation under reduced pressure to yield 1-bromo-2-(2,4,6-trichlorophenoxy)ethane.

Step 2: Synthesis of N-[2-(2,4,6-Trichlorophenoxy)ethyl]-N-propylamine

Dissolve the 1-bromo-2-(2,4,6-trichlorophenoxy)ethane obtained in the previous step in a

suitable solvent such as ethanol.

Add n-propylamine to the solution. The reaction can be carried out in the presence of an

ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate to improve reaction time and

yield.[1]

Heat the mixture to reflux for several hours until the reaction is complete, as monitored by

thin-layer chromatography (TLC).[1]

After completion, cool the reaction mixture and remove the solvent. The crude product can

be purified by recrystallization.

Step 3: Synthesis of Prochloraz
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The N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-propylamine is then reacted with a carbonylating

agent. One method involves using phosgene in an inert solvent like toluene at low

temperatures.[2]

Alternatively, 1,1'-carbonyldiimidazole can be used as a safer carbonylating agent.

The resulting intermediate is then reacted with imidazole in the presence of a base such as

potassium carbonate to yield prochloraz.[2]

The final product is purified by washing with water, followed by drying of the organic phase

and removal of the solvent. Further purification can be achieved by recrystallization from a

suitable solvent mixture like toluene and petroleum ether.[3]

Quantitative Data for Prochloraz Synthesis
Step Product Yield Purity Reference

1

1-Bromo-2-

(2,4,6-

trichlorophenoxy)

ethane

~87% - [3]

2

N-[2-(2,4,6-

Trichlorophenoxy

)ethyl]-N-

propylamine

~92-98% ~97% [1]

3 Prochloraz ~85% >99% [3][4]

Synthesis of Imazalil
Imazalil, with the chemical name 1-[2-(2,4-dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-

imidazole, is another important imidazole fungicide, particularly used for post-harvest treatment

of fruits. A key intermediate in its synthesis is 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol,

which is derived from 2-(1H-Imidazol-1-yl)ethanol chemistry.
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Caption: Synthetic route to Imazalil.

Experimental Protocol for Imazalil Synthesis
Step 1: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone

React 2-chloro-1-(2,4-dichlorophenyl)ethanone with imidazole in a suitable solvent like

dimethylformamide (DMF).

The reaction is typically carried out at an elevated temperature.

After the reaction is complete, the product can be isolated by precipitation upon addition of

water, followed by filtration.

Step 2: Synthesis of 1-(2,4-Dichlorophenyl)-2-(1-imidazolyl)ethanol

Dissolve the 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone from the previous step in a

solvent such as methanol.

Add a reducing agent, such as sodium borohydride, portion-wise to the solution while

stirring.

The reaction mixture is then refluxed for a few hours.

After completion, the solvent is evaporated, and the residue is worked up by adding water

and extracting the product with a suitable organic solvent. The crude product can be purified

by recrystallization.

A patent describes a one-pot synthesis of this intermediate from 2-chloro-1-(2,4'-

dichlorophenyl)-ethanol and imidazole in DMF with caustic soda and PEG600 as a catalyst.

The mixture is heated to 110-115°C.[5]

Step 3: Synthesis of Imazalil
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Dissolve 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)ethanol in a suitable aprotic solvent like

tetrahydrofuran (THF) or DMF.

Add a strong base, such as sodium hydride, to the solution at a low temperature (e.g., 0 °C)

to form the corresponding alkoxide.

Slowly add allyl chloride or allyl bromide to the reaction mixture.

Allow the reaction to warm to room temperature and stir for several hours until completion.

The reaction is then quenched with water, and the product is extracted with an organic

solvent.

The organic layer is washed, dried, and the solvent is evaporated to give crude imazalil,

which can be further purified by chromatography or distillation under reduced pressure. A

patent describes a similar O-alkylation using a substituted benzyl chloride in the presence of

sodium hydroxide and a phase-transfer catalyst.[6]

Quantitative Data for Imazalil Synthesis
Step Product Yield Purity Reference

2

1-(2,4-

Dichlorophenyl)-

2-(1-

imidazolyl)ethan

ol

- - [5]

3

Imazalil

derivative (using

benzyl chloride)

82.1% - [6]

Conclusion
The protocols outlined in this document demonstrate the synthetic utility of 2-(1H-Imidazol-1-
yl)ethanol and its derivatives in the production of economically important agrochemical

fungicides. The provided experimental procedures and quantitative data serve as a valuable

resource for researchers and professionals in the field of agrochemical synthesis and
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development. Further optimization of these methods can lead to more efficient and

environmentally benign production processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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